Cas no 1566804-08-7 (4-acetyl-3-(cyclopropylmethoxy)benzonitrile)

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile is a specialized organic compound featuring a benzonitrile core substituted with an acetyl group at the 4-position and a cyclopropylmethoxy moiety at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. The cyclopropylmethoxy group enhances steric and electronic properties, while the acetyl and nitrile functionalities offer versatile sites for further derivatization. Its well-defined molecular architecture makes it valuable for targeted chemical transformations, including cyclizations and cross-coupling reactions, supporting applications in medicinal chemistry and material science. High purity and stability ensure consistent performance in synthetic workflows.
4-acetyl-3-(cyclopropylmethoxy)benzonitrile structure
1566804-08-7 structure
Product name:4-acetyl-3-(cyclopropylmethoxy)benzonitrile
CAS No:1566804-08-7
MF:C13H13NO2
MW:215.247823476791
CID:4606624
PubChem ID:86767322

4-acetyl-3-(cyclopropylmethoxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-3-(cyclopropylmethoxy)benzonitrile
    • Benzonitrile, 4-acetyl-3-(cyclopropylmethoxy)-
    • Inchi: 1S/C13H13NO2/c1-9(15)12-5-4-11(7-14)6-13(12)16-8-10-2-3-10/h4-6,10H,2-3,8H2,1H3
    • InChI Key: HBKZAGUPMHRMKA-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(C(C)=O)C(OCC2CC2)=C1

4-acetyl-3-(cyclopropylmethoxy)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-180394-0.25g
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7 95%
0.25g
$579.0 2023-09-19
Enamine
EN300-180394-5.0g
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7 95%
5g
$3396.0 2023-06-02
Enamine
EN300-180394-0.1g
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7 95%
0.1g
$407.0 2023-09-19
Enamine
EN300-180394-0.05g
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7 95%
0.05g
$273.0 2023-09-19
Enamine
EN300-180394-0.5g
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7 95%
0.5g
$914.0 2023-09-19
TRC
A165908-5mg
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7
5mg
$ 70.00 2022-06-08
TRC
A165908-50mg
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7
50mg
$ 365.00 2022-06-08
Enamine
EN300-180394-1g
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7 95%
1g
$1172.0 2023-09-19
Aaron
AR01BEU8-500mg
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7 95%
500mg
$1282.00 2025-02-09
A2B Chem LLC
AW10964-500mg
4-acetyl-3-(cyclopropylmethoxy)benzonitrile
1566804-08-7 95%
500mg
$998.00 2024-04-20

4-acetyl-3-(cyclopropylmethoxy)benzonitrile Related Literature

Additional information on 4-acetyl-3-(cyclopropylmethoxy)benzonitrile

Introduction to 4-Acetyl-3-(Cyclopropylmethoxy)benzonitrile (CAS No. 1566804-08-7)

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile (CAS No. 1566804-08-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. The compound's structure includes a benzene ring substituted with an acetyl group at the 4-position and a cyclopropylmethoxy group at the 3-position, which contributes to its distinct chemical and biological properties.

The synthesis of 4-acetyl-3-(cyclopropylmethoxy)benzonitrile typically involves a multi-step process, starting with the formation of the cyclopropylmethoxy substituent on the benzene ring. This is followed by the introduction of the acetyl group and the nitrile functionality. The specific synthetic routes can vary, but common methods include nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. The choice of synthetic pathway often depends on factors such as yield, purity, and cost-effectiveness.

In terms of its physical properties, 4-acetyl-3-(cyclopropylmethoxy)benzonitrile is a solid at room temperature with a melting point ranging from 120°C to 125°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for various analytical and preparative techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological activity of 4-acetyl-3-(cyclopropylmethoxy)benzonitrile has been extensively studied in recent years. One of its key applications is in the development of drugs targeting specific enzymes and receptors. For instance, it has been shown to exhibit potent inhibitory activity against certain kinases, which are enzymes involved in cell signaling pathways and are often implicated in various diseases, including cancer and inflammatory disorders. The mechanism of action involves binding to the active site of the kinase, thereby preventing substrate binding and enzyme activity.

In addition to its kinase inhibitory properties, 4-acetyl-3-(cyclopropylmethoxy)benzonitrile has also demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a potential candidate for treating inflammatory conditions such as rheumatoid arthritis and Crohn's disease. The anti-inflammatory activity is believed to be mediated through the modulation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.

The safety profile of 4-acetyl-3-(cyclopropylmethoxy)benzonitrile has been evaluated in preclinical studies using various animal models. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In the context of drug development, 4-acetyl-3-(cyclopropylmethoxy)benzonitrile has entered early-stage clinical trials to assess its efficacy and safety in treating specific diseases. Preliminary results from these trials have been encouraging, with the compound showing promising therapeutic effects without significant toxicity. The ongoing clinical trials aim to provide more comprehensive data on its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Beyond its direct therapeutic applications, 4-acetyl-3-(cyclopropylmethoxy)benzonitrile has also been used as a building block or intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows for further functionalization and modification, making it a valuable tool in medicinal chemistry research. For example, it can be used to synthesize derivatives with enhanced potency or improved pharmacological properties.

The future prospects for 4-acetyl-3-(cyclopropylmethoxy)benzonitrile are promising. Ongoing research continues to explore its potential applications in various fields, including cancer therapy, anti-inflammatory treatments, and drug discovery. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents.

In conclusion, 4-acetyl-3-(cyclopropylmethoxy)benzonitrile (CAS No. 1566804-08-7) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a valuable candidate for further investigation and development as a therapeutic agent.

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